Hematinic acid

Content Navigation

Reliable quantification of heme degradation requires pure Hematinic acid; in-situ generation or imide substitutes introduce assay variability and synthetic byproducts.

- Obtain reproducible calibration curves for oxidative stress biomarkers with >95% purity standard.

- Eliminate contamination from complex heme breakdown mixtures, ensuring inter-assay reproducibility.

- Utilize dual carboxylic acid reactivity and chiral pyrroline core for precise polymer and small-molecule synthesis.

Procure with confidence from SMolecule; global shipping available.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

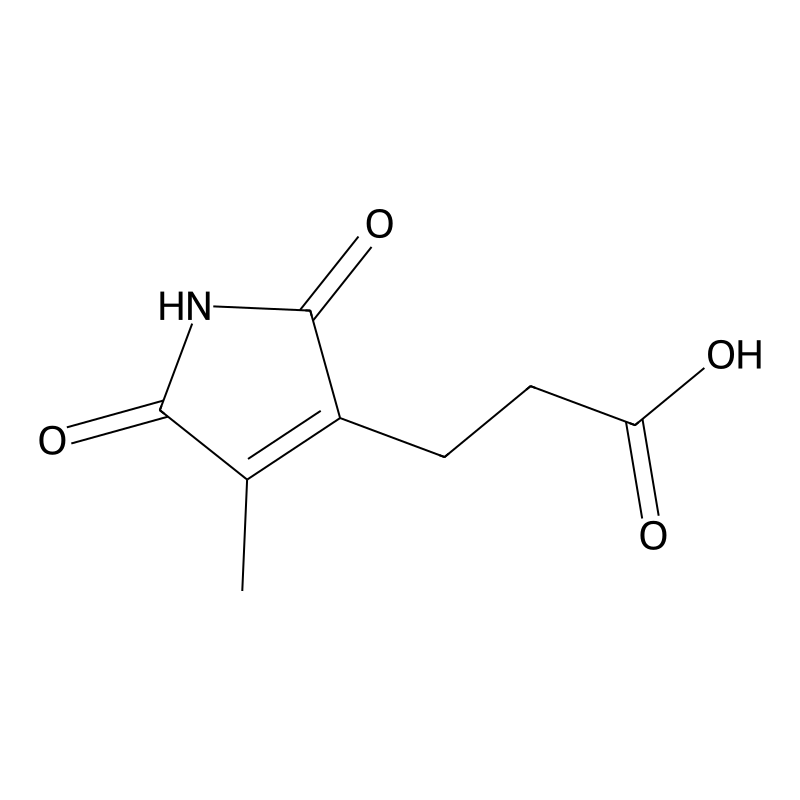

Hematinic acid is a specific, well-characterized dicarboxylic acid derived from the oxidative degradation of heme and its catabolites like bilirubin. Its core structure, a substituted pyrrolidine with two carboxylic acid groups, makes it a critical molecule for studying biological processes such as oxidative stress and a versatile building block in specialized organic synthesis. Unlike crude mixtures or its synthetic precursors, purified Hematinic acid (CAS 487-65-0) provides the molecular specificity required for reproducible quantitative analysis and predictable reaction chemistry.

References

- [1] Hirota, K., & Sasaki, K. (1994). Production of hematinic acid by the reaction of hemoglobin with phenylhydrazine: evidence for the oxidative cleavage of heme. Biological & pharmaceutical bulletin, 17(6), 856–858.

- [3] Heretsch, P., Thomas, F., & Aurich, A. (2010). Microbiologically produced carboxylic acids used as building blocks in organic synthesis. In Current Research, Technology and Education Topics in Applied Microbiology and Microbial Biotechnology (pp. 1362-1372). Formatex Research Center.

- [4] Tousoulis, D., Papageorgiou, N., Androulakis, E., Siasos, G., Latsios, G., Tentolouris, K., & Stefanadis, C. (2012). Relevance of oxidative stress biomarkers, hemoglobin A1c, troponin-I, and angiotensin-converting enzyme metabolism to blood pressure in acute myocardial infarction: a case-control study. The Scientific World Journal, 2012, 594196.

Substituting Hematinic acid with its common thermal degradation product, hematinic acid imide, is unreliable in processes where reaction temperature or pH is critical. The imide possesses fundamentally different solubility and reactivity due to the loss of a carboxylic acid group, making it unsuitable for syntheses requiring two acid functionalities. Furthermore, relying on *in-situ* generation from heme or bilirubin introduces significant variability; such reactions yield complex mixtures of degradation products, making quantification unreliable and introducing contaminants that compromise assay reproducibility and synthetic yields. Procuring the isolated, purified Hematinic acid (CAS 487-65-0) is the only method to ensure the specific molecular structure is available for reaction or analysis.

References

- [1] Roberts, J. D., & Caserio, M. C. (2021). 18.11: Dicarboxylic Acids. In Chemistry LibreTexts. LibreTexts.

- [2] Hirota, K., & Sasaki, K. (1994). Production of hematinic acid by the reaction of hemoglobin with phenylhydrazine: evidence for the oxidative cleavage of heme. Biological & pharmaceutical bulletin, 17(6), 856–858.

Oxidative Stress Biomarker Standard

Hematinic acid is a key product of heme and bilirubin oxidation, making it a critical biomarker for oxidative stress. Assays designed to quantify this process require a pure, quantitative standard for calibration. Using crude oxidation mixtures of bilirubin as a substitute introduces unidentified degradation byproducts, leading to inaccurate quantification. For example, the reaction of hemoglobin with oxidizing agents produces multiple porphyrin-derived compounds alongside Hematinic acid, making direct use of the reaction mixture for standardization analytically unsound.

| Evidence Dimension | Assay Accuracy & Reproducibility |

| Target Compound Data | Provides a single, known molecular entity (183.16 g/mol) for precise standard curve generation. |

| Comparator Or Baseline | Crude bilirubin or hemoglobin oxidation mixture, which contains multiple, unquantified degradation products. |

| Quantified Difference | Enables accurate quantification vs. introducing unknown levels of interference and analytical bias. |

| Conditions | Quantitative analytical methods such as Gas-Liquid Chromatography (GLC) or LC-MS for biomarker measurement. |

Procuring purified Hematinic acid is non-negotiable for developing and running reproducible diagnostic or research assays that measure heme catabolism.

Thermal Stability Without Imide Formation

Dicarboxylic acids like butanedioic and pentanedioic acid undergo cyclodehydration upon heating to form cyclic anhydrides. Similarly, amic acids (structurally related precursors to polyimides) readily undergo thermal imidization at temperatures often starting around 150-180 °C, with conversion completing at higher temperatures (~250-350 °C). This indicates that processes involving Hematinic acid must be conducted below a critical temperature threshold to prevent its conversion to the corresponding imide, which has different chemical properties. Procuring Hematinic acid is for applications that specifically require the dicarboxylic acid structure and operate in a lower temperature regime.

| Evidence Dimension | Thermal Conversion Temperature (Imidization Onset) |

| Target Compound Data | Stable as a dicarboxylic acid at lower temperatures, enabling reactions specific to its two carboxyl groups. |

| Comparator Or Baseline | Hematinic acid imide, the product formed at elevated temperatures (e.g., >150 °C). |

| Quantified Difference | A distinct processing window below ~150 °C where the dicarboxylic acid form is preserved, versus higher temperatures where the imide form dominates. |

| Conditions | Thermal processing or chemical reactions conducted at elevated temperatures. |

This defines a clear operational boundary for process chemists; if the application requires heat, the potential for in-situ conversion to the imide must be considered, making the choice of starting material critical.

Dicarboxylic Acid Building Block

As a dicarboxylic acid, Hematinic acid offers two distinct points for chemical modification, a feature absent in its imide form. Dicarboxylic acids are powerful tools in organic synthesis, serving as starting materials for polyesters, polyamides, and other complex molecules through reactions at both carboxyl groups. They can be readily converted to more reactive intermediates like acid chlorides or anhydrides to form esters and amides. This dual functionality is essential for its role as a cross-linker or a scaffold in constructing larger molecules, a capability not available with simpler substitutes or its cyclic imide analog.

| Evidence Dimension | Reactive Functional Groups |

| Target Compound Data | Two carboxylic acid (-COOH) groups. |

| Comparator Or Baseline | Hematinic acid imide (one cyclic imide group) or succinic acid (a simpler dicarboxylic acid). |

| Quantified Difference | Offers two independent reaction sites compared to the single functional group of the imide, and provides a unique chiral pyrrolidine scaffold absent in simple aliphatic dicarboxylic acids. |

| Conditions | Step-growth polymerization, derivatization for medicinal chemistry, or synthesis of complex heterocyclic structures. |

For synthetic chemists, the presence of two carboxylic acid groups on a chiral scaffold is the primary reason for procurement over simpler, achiral dicarboxylic acids or its monofunctional imide form.

Clinical Oxidative Stress Assay Standards

For researchers developing or validating assays to measure heme degradation as a proxy for oxidative stress in conditions like neonatal jaundice or ischemia-reperfusion injury. Procuring purified Hematinic acid is essential for generating accurate calibration curves and ensuring inter-assay reproducibility.

Heterocyclic Scaffold Synthesis

As a starting material for multi-step syntheses where the pyrrolidine core and dual-acid functionality are required to build complex molecules. The defined stereochemistry and reactive handles are leveraged in low-to-moderate temperature reaction schemes where the acid form remains stable.

Bio-based Polymer Development

In materials science research for creating novel polyamides or polyesters. Hematinic acid can be used as a specialty monomer where its unique, non-linear, and chiral structure is desired to impart specific thermal or mechanical properties to the final polymer, a role that cannot be filled by simple linear dicarboxylic acids.

References

- [2] Hirota, K., & Sasaki, K. (1994). Production of hematinic acid by the reaction of hemoglobin with phenylhydrazine: evidence for the oxidative cleavage of heme. Biological & pharmaceutical bulletin, 17(6), 856–858.

- [17] Longdom Publishing. (n.d.). Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Journal of Organic & Inorganic Chemistry.

XLogP3

UNII

Other CAS

Wikipedia

Explore Compound Types

O4Si-4